molecular formula C27H25N3O5S B12271693 Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate

Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate

Cat. No.: B12271693
M. Wt: 503.6 g/mol
InChI Key: OUFDBUKPCBPUPW-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy groups, a phthalazinyl moiety, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzoate ester: This is typically achieved through esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable base.

    Attachment of the phthalazinyl moiety: This step involves the reaction of the intermediate with 4-(4-methylphenyl)phthalazin-1-yl sulfanyl acetamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phthalazinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The phthalazinyl moiety may interact with enzymes or receptors, modulating their activity. The methoxy groups can influence the compound’s solubility and bioavailability, enhancing its effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-nitrobenzoate: This compound shares the methoxy and benzoate ester groups but lacks the phthalazinyl moiety.

    2,5-Dimethoxy-4-methylamphetamine: Although structurally different, this compound also contains methoxy groups and has been studied for its psychoactive properties.

Uniqueness

Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate is unique due to the presence of the phthalazinyl moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-[4-(4-methylphenyl)phthalazin-1-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O5S/c1-16-9-11-17(12-10-16)25-18-7-5-6-8-19(18)26(30-29-25)36-15-24(31)28-21-14-23(34-3)22(33-2)13-20(21)27(32)35-4/h5-14H,15H2,1-4H3,(H,28,31)

InChI Key

OUFDBUKPCBPUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4C(=O)OC)OC)OC

Origin of Product

United States

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